ethyl 6-fluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10FNO2 . It is a derivative of indole, which is a heterocyclic compound that is important in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom at the 6th position and an ethyl ester group at the 2nd position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.21 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Scientific Research Applications
Antiviral Activity
- Antiviral Applications : Ethyl 6-fluoro-1H-indole-2-carboxylate derivatives have been investigated for their antiviral properties. Notably, certain derivatives displayed significant activity against viruses like BVDV, HCV, and influenza A/Aichi/2/69(H3N2). These compounds effectively suppressed the replication of the A/Aichi/2/69(H3N2) virus in cell cultures and demonstrated high efficacy in a mouse model of influenza-induced pneumonia (Ivaщенко et al., 2015).
Synthetic Studies and Chemical Properties
Friedel-Crafts Acylation Studies : The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been studied, revealing insights into the chemical behavior of these compounds. Acylation typically occurs at specific positions on the indole nucleus, which is significant for understanding the reactivity and potential applications of these compounds in synthetic chemistry (Tani et al., 1990).
Synthetic Applications : Research has been conducted on the synthesis of various indole derivatives from ethyl 1H-indole-2-carboxylate. These studies are crucial for developing new synthetic methods and understanding the potential applications of these compounds in medicinal chemistry and drug development (Murakami et al., 1985).
Photocatalysis and Catalysis Studies
- Defluorinative Annulation : Recent studies have developed a Rh(III)-catalyzed defluorinative annulation involving ethyl 2-diazo-3,3,3-trifluoropropanoate and 2-aryl indoles. This process synthesizes 6-fluoro-indolo[2,1-a]isoquinolines, showcasing the potential of this compound in photocatalysis and novel synthetic routes (Li et al., 2023).
Mechanism of Action
Target of Action
Ethyl 6-fluoro-1H-indole-2-carboxylate, also known as 6-Fluoroindole-2-carboxylic acid ethyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they likely interact with and influence a variety of biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 6-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLXHQLPMICACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572087 | |
Record name | Ethyl 6-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-37-8 | |
Record name | 1H-Indole-2-carboxylic acid, 6-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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